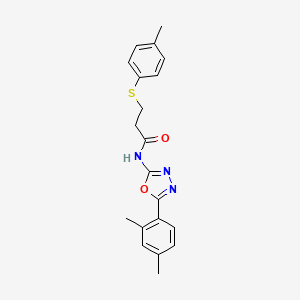

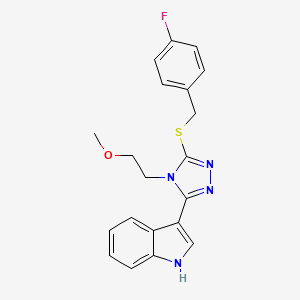

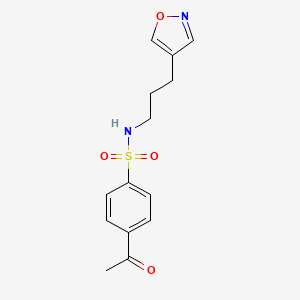

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown potential in treating various B-cell malignancies.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

- Microwave-assisted synthesis has been applied to nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient and rapid synthesis methods that could potentially be relevant for synthesizing complex compounds like the one . These methods offer pharmacological evaluations of synthesized compounds, emphasizing their antibacterial and antifungal activities (Mistry & Desai, 2006).

Crystal Structures and DFT Studies

- Detailed crystallographic and Density Functional Theory (DFT) studies provide insights into the structure-activity relationships of triazole derivatives. Such analysis aids in understanding the chemical and physical properties of complex molecules, which is crucial for their application in medicinal chemistry (Abosadiya et al., 2018).

Catalytic Applications in Organic Synthesis

- Enantiopure compounds, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been evaluated for catalytic asymmetric additions, indicating the potential of using structured compounds for catalysis in organic synthesis. This showcases how structural elements like azetidin-1-yl and triazol-1-yl groups can be crucial for achieving high enantioselectivity in reactions (Wang et al., 2008).

Huisgen Cycloaddition Catalysts

- The development of catalysts based on triazolylmethanol-Cu(I) structures for Huisgen 1,3-dipolar cycloadditions demonstrates the significance of triazole units in catalysis, particularly for reactions performed in water or under neat conditions. This highlights the importance of triazole derivatives in enhancing reaction efficiencies (Ozcubukcu et al., 2009).

properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-9-2-11(18-6-9)12(17)15-3-10(4-15)5-16-8-13-7-14-16/h2,6-8,10H,3-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGJNWATWQLBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2695689.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2695690.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]but-2-enamide](/img/structure/B2695694.png)